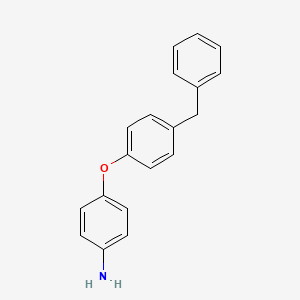

4-(4-Benzylphenoxy)aniline

Vue d'ensemble

Description

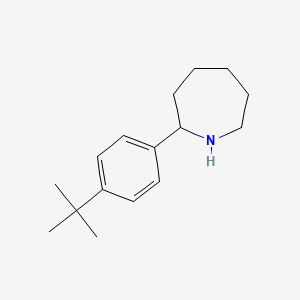

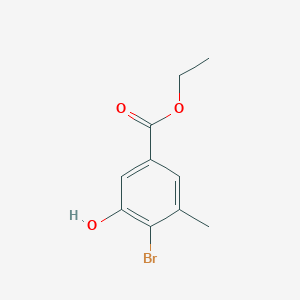

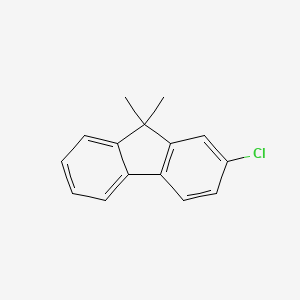

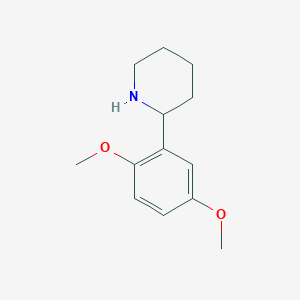

4-(4-Benzylphenoxy)aniline is a biochemical compound with the molecular formula C19H17NO and a molecular weight of 275.34 . It is used for proteomics research .

Synthesis Analysis

The synthesis of aniline-based compounds like 4-(4-Benzylphenoxy)aniline has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines . This process uses Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis

The molecular structure of 4-(4-Benzylphenoxy)aniline is represented by the SMILES notation: C1=CC=C (C=C1)CC2=CC=C (C=C2)OC3=CC=C (C=C3)N .Applications De Recherche Scientifique

Environmental Applications and Toxicity Studies

- The genotoxic activities of aniline and its metabolites have been investigated to understand their potential to induce gene mutations and their relation to carcinogenicity in rats, particularly focusing on spleen tumors. These studies highlight the importance of understanding the toxicological profiles of chemical compounds and their metabolites in environmental and occupational health contexts (Bomhard & Herbold, 2005).

Biochemical and Pharmacological Properties

- Research on compounds like paracetamol, derived from aniline, elucidates their pharmacological properties, including their use as analgesics and their mechanisms of action. Such studies are crucial for developing safer and more effective therapeutic agents (Iwuozor Kingsley Ogemdi, 2019).

Advanced Materials and Chemical Synthesis

- Studies on the chemical fixation of CO2 with aniline derivatives for synthesizing functionalized azole compounds reveal innovative approaches to utilizing CO2 as a feedstock in organic synthesis, highlighting the role of aniline derivatives in developing sustainable chemical processes (Vessally et al., 2017).

Analytical and Diagnostic Applications

- The development of fluorescent chemosensors based on structural analogs of "4-(4-Benzylphenoxy)aniline" demonstrates the utility of these compounds in detecting various analytes, showcasing the intersection of organic chemistry and analytical technology (Roy, 2021).

Nutritional and Health-related Research

- Polyphenol supplementation research, particularly from fruit-derived sources, emphasizes the antioxidant and health-promoting effects of phenolic compounds. These studies contribute to understanding the dietary benefits and potential therapeutic applications of compounds with phenolic structures (Bowtell & Kelly, 2019).

Propriétés

IUPAC Name |

4-(4-benzylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-17-8-12-19(13-9-17)21-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMYREXEPNQPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylphenoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)

![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)